molecular formula C19H23N3O2S B2812221 2,4,6-trimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868979-09-3

2,4,6-trimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No. B2812221
CAS RN: 868979-09-3
M. Wt: 357.47
InChI Key: GMJBKIUSJJJFMN-UHFFFAOYSA-N
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Description

The compound “2,4,6-trimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide” is a complex organic molecule that contains an imidazo[1,2-a]pyridine moiety . Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest in medicinal chemistry due to their diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazo[1,2-a]pyridines can be synthesized through a solvent- and catalyst-free method involving the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including the imidazo[1,2-a]pyridine ring, the benzenesulfonamide group, and the trimethyl groups. Detailed structural analysis would require advanced techniques such as NMR and mass spectral analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, imidazo[1,2-a]pyridines can undergo various reactions due to the presence of multiple reactive sites in their structure .

Scientific Research Applications

Antiviral Applications

Imidazo[1,2-a]pyridines have shown promising antiviral properties . They could potentially be used in the development of new antiviral drugs.

Antiulcer Applications

These compounds have also demonstrated antiulcer activity . This suggests they could be used in treatments for various gastrointestinal disorders, including ulcers.

Antibacterial Applications

Imidazo[1,2-a]pyridines have shown antibacterial properties . They could be used in the development of new antibiotics to combat bacterial infections.

Anticancer Applications

There is evidence to suggest that imidazo[1,2-a]pyridines have anticancer properties . They could potentially be used in cancer treatments .

Antifungal Applications

These compounds have demonstrated antifungal properties . This suggests potential use in the treatment of fungal infections.

Antituberculosis Applications

Imidazo[1,2-a]pyridines have shown antituberculosis properties . They could potentially be used in the development of new treatments for tuberculosis .

CDK Inhibitors

This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors . CDKs are proteins involved in regulating the cell cycle, and inhibitors can be used in cancer treatment.

Calcium Channel Blockers

Imidazo[1,2-a]pyridines have been described as calcium channel blockers . These are drugs that disrupt the movement of calcium through calcium channels, which are used in the treatment of hypertension, angina pectoris, and some types of arrhythmia.

Future Directions

The future research directions for this compound could include further exploration of its biological activity, development of more efficient synthesis methods, and investigation of its potential applications in medicinal chemistry .

properties

IUPAC Name

2,4,6-trimethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-13-10-15(3)18(16(4)11-13)25(23,24)20-8-7-17-12-22-9-5-6-14(2)19(22)21-17/h5-6,9-12,20H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJBKIUSJJJFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

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